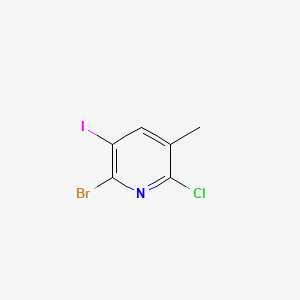
2-Bromo-6-chloro-3-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrClIN. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the pyridine ring, which can impart distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Bromo-6-chloro-3-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 5-methylpyridine. The process can be summarized as follows:
Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce a chlorine atom at the 6-position.
Iodination: Finally, the chlorinated product undergoes iodination using iodine or an iodinating reagent to introduce an iodine atom at the 3-position.
These reactions are typically carried out under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions on the pyridine ring .
Analyse Des Réactions Chimiques
2-Bromo-6-chloro-3-iodo-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the pyridine ring can be substituted by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the halogen substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring .
Applications De Recherche Scientifique
2-Bromo-6-chloro-3-iodo-5-methylpyridine has several applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. Some of its notable applications include:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique halogen substituents make it a valuable building block for the development of new drugs and therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-3-iodo-5-methylpyridine depends on the specific context in which it is used. In chemical reactions, the halogen atoms can act as leaving groups, facilitating nucleophilic substitution reactions. The presence of multiple halogen atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Bromo-6-chloro-3-iodo-5-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
2-Bromo-5-methylpyridine: Lacks the chlorine and iodine substituents, making it less reactive in certain types of chemical reactions.
2-Chloro-5-methylpyridine: Lacks the bromine and iodine substituents, which can affect its reactivity and applications.
2-Iodo-5-methylpyridine:
The unique combination of bromine, chlorine, and iodine in this compound makes it particularly valuable for specific synthetic applications and research purposes .
Propriétés
IUPAC Name |
2-bromo-6-chloro-3-iodo-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSVHHWLNMHHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
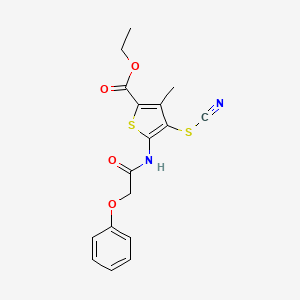
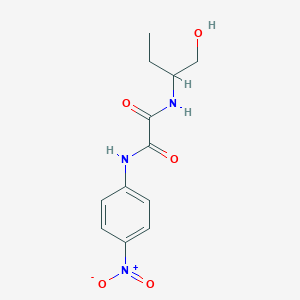
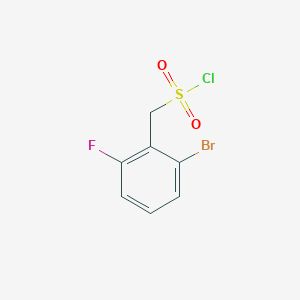
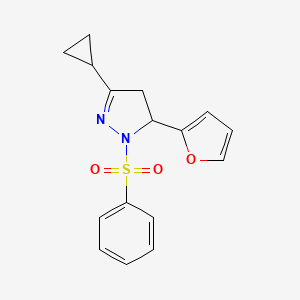
![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
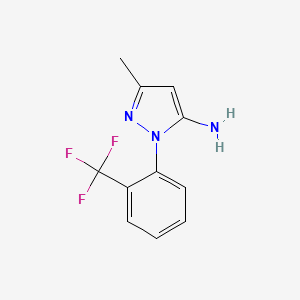
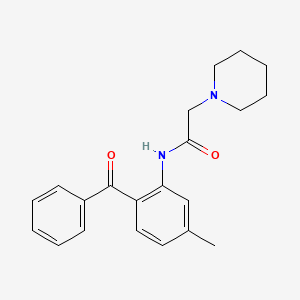
![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)
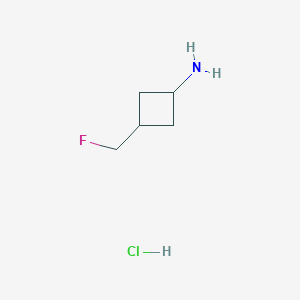
![N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2829098.png)
![2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide](/img/structure/B2829099.png)
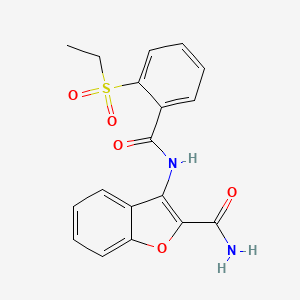
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2829104.png)
